

# Application Notes and Protocols for Menin-MLL Inhibitors in Mouse Models

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## Compound of Interest

Compound Name: *Menin-MLL inhibitor 19*

Cat. No.: *B8198329*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1).[1][2][3] These small molecules function by disrupting the critical protein-protein interaction between Menin and the MLL1 protein (or its fusion products), which is essential for the oncogenic activity of MLL fusion proteins.[4][5] This disruption leads to the downregulation of key target genes such as HOXA9 and MEIS1, ultimately inducing differentiation and apoptosis in leukemic cells.[6]

This document provides detailed application notes and protocols for the use of Menin-MLL inhibitors in preclinical mouse models, with a focus on dosage, administration, and experimental procedures. While specific in vivo dosage information for "**Menin-MLL inhibitor 19**" (also known as example A17 from patent WO2019120209A1) is not publicly available, this guide draws upon data from extensively studied Menin-MLL inhibitors such as MI-503, MI-463, MI-3454, and VTP50469 to provide representative protocols and dosage ranges.[1][7][8][9][10]

## Data Presentation: In Vivo Dosages of Menin-MLL Inhibitors in Mouse Models

The following table summarizes reported dosages and administration routes for several Menin-MLL inhibitors in various mouse models of leukemia. This information can serve as a guide for designing in vivo studies with new compounds of this class, including **Menin-MLL inhibitor 19**.

Inhibitor	Mouse Model	Dosage	Route of Administration	Frequency	Reference
MI-503	MV4;11 Xenograft	60 mg/kg	Intraperitoneal (i.p.)	Once daily	[8]
HepG2/Hep3B Xenograft	35 mg/kg	Intraperitoneal (i.p.)	Once daily	[11]	
MLL-AF9 Bone Marrow Transplant	80 mg/kg	Oral gavage (p.o.)	Twice daily	[7]	
MI-463	MV4;11 Xenograft	35 mg/kg	Intraperitoneal (i.p.)	Once daily	[8]
MLL-AF9 Bone Marrow Transplant	50 mg/kg	Oral gavage (p.o.)	Twice daily	[7]	
MI-3454	PDX models of AML	100 mg/kg	Oral gavage (p.o.)	Twice daily	[1]
VTP50469	MV4;11 Xenograft	Various levels tested	Not specified	Not specified	[12]

## Experimental Protocols

### In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a Menin-MLL inhibitor in a subcutaneous xenograft model using a human MLL-rearranged leukemia cell line (e.g., MV4;11).

#### Materials:

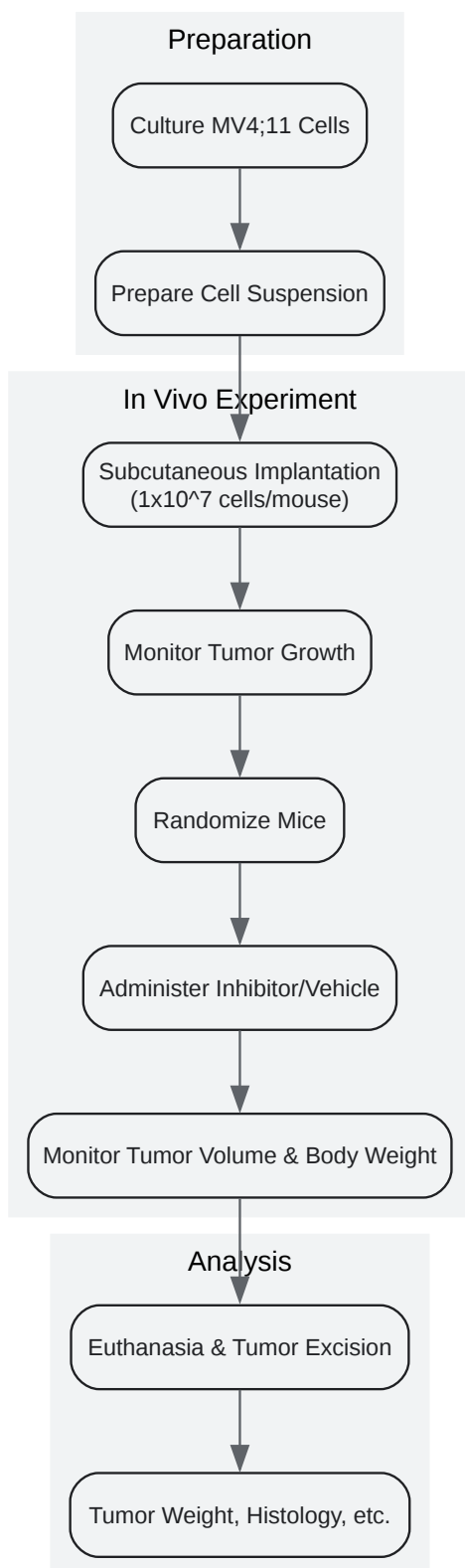
- Menin-MLL inhibitor (e.g., MI-503)
- Vehicle solution (formulation dependent, a common example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)[10]
- MV4;11 human MLL-rearranged acute myeloid leukemia cells
- Immunocompromised mice (e.g., BALB/c nude mice)
- Matrigel (optional)
- Calipers for tumor measurement
- Standard animal housing and handling equipment

#### Procedure:

- Cell Culture: Culture MV4;11 cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
- Cell Implantation:
  - Resuspend the required number of MV4;11 cells in sterile PBS or culture medium. A common injection volume is 100-200  $\mu$ L.
  - Optionally, mix the cell suspension 1:1 with Matrigel to promote tumor formation.
  - Subcutaneously inject  $1 \times 10^7$  MV4;11 cells into the flank of each mouse.
- Tumor Growth Monitoring:
  - Allow tumors to establish and grow to a palpable size (e.g.,  $\sim 100 \text{ mm}^3$ ).
  - Measure tumor dimensions (length and width) with calipers every 2-3 days.
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .

- Animal Randomization and Treatment:
  - Once tumors reach the desired size, randomize mice into treatment and control groups (n=6-10 mice per group).
  - Prepare the Menin-MLL inhibitor formulation and the vehicle control.
  - Administer the inhibitor (e.g., MI-503 at 60 mg/kg) or vehicle via the chosen route (e.g., intraperitoneal injection) once daily.[8]
- Efficacy Assessment:
  - Continue to monitor tumor volume and body weight throughout the study.
  - At the end of the study (e.g., after 28-35 days or when tumors in the control group reach a predetermined size), euthanize the mice.[8]
  - Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot, qRT-PCR).

Workflow Diagram:



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Caption: Workflow for an in vivo xenograft efficacy study.

## Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic procedure for assessing the pharmacokinetic properties of a Menin-MLL inhibitor in mice.

### Materials:

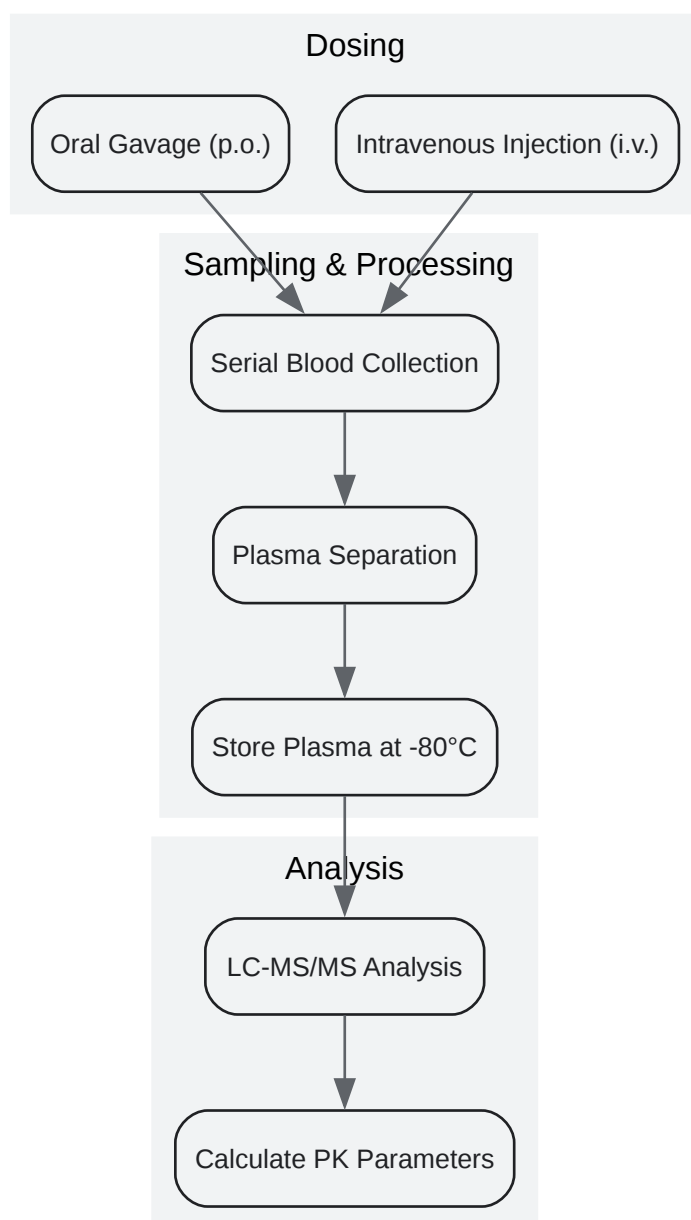
- Menin-MLL inhibitor
- Appropriate formulation for oral (p.o.) and intravenous (i.v.) administration
- Healthy mice (e.g., C57BL/6)
- Blood collection supplies (e.g., heparinized capillaries, collection tubes)
- Centrifuge
- LC-MS/MS or other analytical instrumentation for drug quantification

### Procedure:

- Dosing:
  - For oral administration, administer a single dose of the inhibitor (e.g., 30 mg/kg or 100 mg/kg) by oral gavage.[\[7\]](#)
  - For intravenous administration, administer a single dose (e.g., 15 mg/kg) via the tail vein.[\[7\]](#)
- Blood Sampling:
  - Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
  - Use appropriate blood collection techniques (e.g., retro-orbital sinus, tail vein, or terminal cardiac puncture).
- Plasma Preparation:

- Centrifuge the blood samples to separate plasma.
- Store plasma samples at -80°C until analysis.
- Sample Analysis:
  - Quantify the concentration of the Menin-MLL inhibitor in the plasma samples using a validated analytical method like LC-MS/MS.
- Pharmacokinetic Parameter Calculation:
  - Use the plasma concentration-time data to calculate key PK parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, half-life, and oral bioavailability.

Workflow Diagram:



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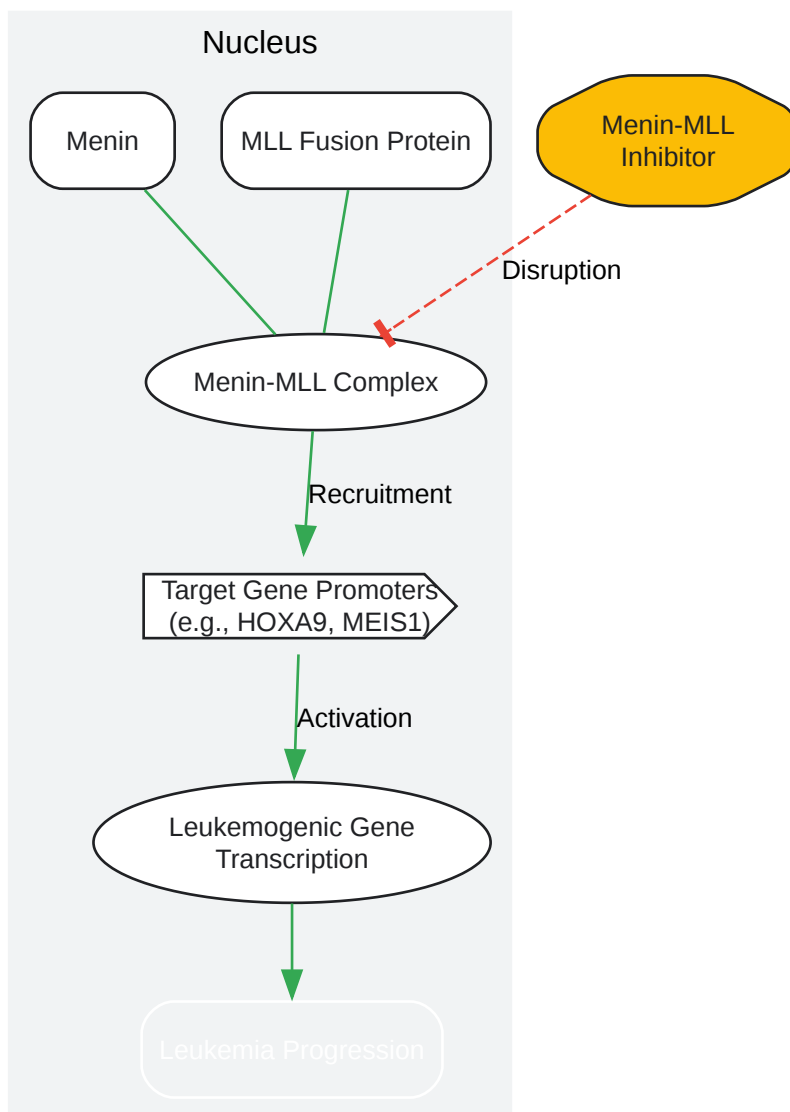
Caption: Workflow for a pharmacokinetic study in mice.

## Signaling Pathway

The therapeutic effect of Menin-MLL inhibitors is rooted in their ability to disrupt the Menin-MLL interaction, which is crucial for the recruitment of the MLL fusion protein complex to target genes. This leads to a cascade of events that ultimately suppress the leukemogenic program.



## Menin-MLL Signaling Pathway Diagram:



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Caption: Simplified Menin-MLL signaling pathway in leukemia.

## Conclusion

While specific dosage information for **Menin-MLL inhibitor 19** in mouse models remains to be publicly detailed, the extensive preclinical data available for other potent and selective Menin-MLL inhibitors provide a strong foundation for designing and executing in vivo studies. The protocols and data presented here offer a comprehensive guide for researchers aiming to

evaluate the therapeutic potential of this promising class of anti-leukemia agents. It is recommended to perform initial dose-range finding and tolerability studies for any new Menin-MLL inhibitor before commencing large-scale efficacy experiments.

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